Ácido 4-acetil-2-metilbenzoico

Descripción general

Descripción

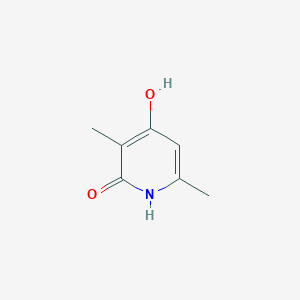

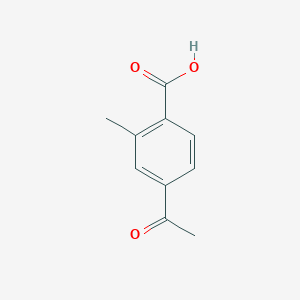

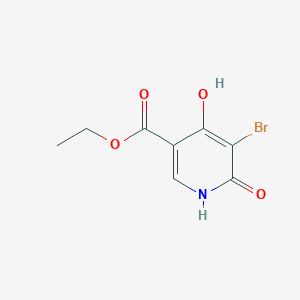

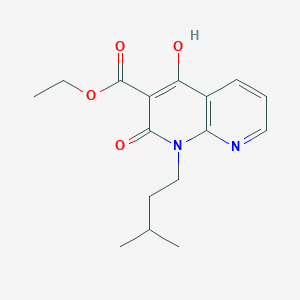

4-Acetyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used as an intermediate in organic synthesis and pharmaceutical development, primarily in laboratory research and chemical production processes .

Synthesis Analysis

The synthesis of 4-acetyl-2-methylbenzoic acid involves several steps. One method involves refluxing 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether for 5 hours at 80°C, using palladium acetate as a catalyst . Another method involves reacting 3-methyl-4-cyanoacetophenone with trifluoroacetic acid at 60°C for 12 hours .Molecular Structure Analysis

The InChI key for 4-acetyl-2-methylbenzoic acid is QGXDUDDPMXVLOO-UHFFFAOYSA-N . The SMILES representation is C(O)(=O)C1=CC=C(C©=O)C=C1C .Chemical Reactions Analysis

The chemical reactions involving 4-acetyl-2-methylbenzoic acid are primarily associated with its synthesis. For example, 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether undergo a reaction in the presence of palladium acetate to yield 4-acetyl-2-methylbenzoic acid .Physical And Chemical Properties Analysis

4-Acetyl-2-methylbenzoic acid has a predicted boiling point of 352.7±30.0 °C and a predicted density of 1.189±0.06 g/cm3 . It has a predicted pKa of 3.25±0.25 and a LogP of -2.5-0.14 at 20℃ and pH5-8.9 . The surface tension is 63.7mN/m at 860mg/L and 20℃ .Aplicaciones Científicas De Investigación

Intermediario de Síntesis Orgánica

Ácido 4-acetil-2-metilbenzoico: se utiliza ampliamente como intermediario en la síntesis orgánica . Su estructura molecular, que incluye tanto grupos acetilo como metilo, lo convierte en un compuesto versátil para construir moléculas orgánicas complejas. Desempeña un papel crucial en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos, debido a su reactividad y capacidad para sufrir una gama de transformaciones químicas.

Desarrollo Farmacéutico

En la industria farmacéutica, el ácido 4-acetil-2-metilbenzoico sirve como intermediario para la síntesis de moléculas de fármacos más complejas . Sus propiedades químicas permiten la creación de compuestos con posibles efectos terapéuticos. La investigación de nuevos medicamentos a menudo implica este compuesto en las primeras etapas del descubrimiento y desarrollo de fármacos.

Industria de Fragancias y Sabores

Este compuesto también se utiliza en la industria de fragancias y sabores. Su estructura química puede incorporarse a varios compuestos de fragancias y sabores, contribuyendo al aroma y sabor de los productos de consumo .

Fabricación de Tintes

This compound: participa en la producción de tintes . Puede actuar como precursor o componente en la síntesis de tintes, proporcionando colorantes para textiles, tintas y otros materiales.

Safety and Hazards

The safety symbols for 4-acetyl-2-methylbenzoic acid according to the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

It is known that this compound can be used as an organic synthesis intermediate and pharmaceutical intermediate .

Mode of Action

As an organic synthesis intermediate, it likely interacts with other compounds to form new substances in chemical reactions .

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various chemical reactions, contributing to the synthesis of more complex molecules .

Pharmacokinetics

It is known that the compound is a white crystalline solid, soluble in ethanol and ether solvents, and almost insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the formation of more complex molecules .

Action Environment

The action of 4-Acetyl-2-methylbenzoic acid can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment . Additionally, the compound is an organic compound that is irritating and may cause irritation to the eyes, skin, and respiratory system . Therefore, it should be handled with appropriate protective equipment in a well-ventilated environment to avoid inhalation of its vapor .

Análisis Bioquímico

Biochemical Properties

4-Acetyl-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in the oxidation of benzylic positions, such as those catalyzing free radical bromination and nucleophilic substitution . These interactions are crucial for the compound’s role in organic synthesis and pharmaceutical applications.

Cellular Effects

4-Acetyl-2-methylbenzoic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . These effects are essential for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of 4-Acetyl-2-methylbenzoic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways . The compound’s ability to undergo nucleophilic substitution and oxidation reactions is central to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetyl-2-methylbenzoic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can maintain its activity under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of 4-Acetyl-2-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in pharmaceutical applications.

Metabolic Pathways

4-Acetyl-2-methylbenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of 4-Acetyl-2-methylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

4-Acetyl-2-methylbenzoic acid is localized within specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to particular organelles . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-acetyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXDUDDPMXVLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55860-35-0 | |

| Record name | 4-acetyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)